1-[4-(2-Chloroacetyl)piperazin-1-yl]cyclopentane-1-carboxamide
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Description
The compound “1-[4-(2-Chloroacetyl)piperazin-1-yl]cyclopentane-1-carboxamide” is a complex organic molecule that contains a cyclopentane ring, a piperazine ring, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While the exact synthesis process for this compound is not available, it might involve the reaction of a suitable cyclopentane carboxylic acid derivative with a 4-(2-chloroacetyl)piperazine derivative . The exact conditions would depend on the specific reagents used .Molecular Structure Analysis
The molecule contains a cyclopentane ring, which is a type of cycloalkane, and a piperazine ring, which is a type of heterocyclic amine. These rings could contribute to the three-dimensional structure of the molecule . The carboxamide group could participate in hydrogen bonding, influencing the molecule’s interactions with other molecules .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the chloroacetyl group could be susceptible to nucleophilic substitution reactions . Additionally, the carboxamide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar groups like the carboxamide could make the compound somewhat soluble in polar solvents . The compound’s melting point would depend on the strength of the intermolecular forces .Future Directions
Properties
IUPAC Name |
1-[4-(2-chloroacetyl)piperazin-1-yl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3O2/c13-9-10(17)15-5-7-16(8-6-15)12(11(14)18)3-1-2-4-12/h1-9H2,(H2,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNROADOOMFQTDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)N)N2CCN(CC2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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